1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O4 and its molecular weight is 274.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride (CAS No. 2177266-70-3) is a compound belonging to the imidazopyridine class. Its unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C11H15ClN2O4
- Molar Mass : 274.7 g/mol
- IUPAC Name : 1-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid; hydrochloride
- Synonyms : Ethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate hydrochloride
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrahydroimidazo[1,5-a]pyridine exhibit antimicrobial properties. For instance, compounds structurally related to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine have shown efficacy against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Enzyme Inhibition
One significant area of research involves the inhibition of specific enzymes linked to disease states. For example:
- Heparanase Inhibition : A study indicated that certain tetrahydroimidazo derivatives could inhibit heparanase-1 (HPSE1), an enzyme implicated in proteinuric diseases such as nephrotic syndrome. The inhibition of HPSE1 can prevent the degradation of heparan sulfate proteoglycans in the glomerular basement membrane, potentially mitigating proteinuria development .
Structure-Activity Relationship (SAR)
The biological activity of 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is closely related to its structural features. SAR studies reveal that modifications at specific positions on the imidazopyridine ring can enhance or reduce biological activity. For instance:
Modification | Effect on Activity |
---|---|
Ethoxycarbonyl group at position 1 | Enhances solubility and bioavailability |
Variations in substitution patterns | Altered enzyme inhibition profiles |
Case Study 1: Antimicrobial Efficacy
A recent case study investigated the antimicrobial properties of several imidazopyridine derivatives against clinical strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine exhibited minimum inhibitory concentrations (MICs) in the low micromolar range.
Case Study 2: Inhibition of HPSE1
In a separate study focused on nephrotic syndrome models, compounds with structural similarities to 1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine were tested for their ability to inhibit HPSE1. The lead compound showed a more than 14-fold increase in inhibitory activity compared to earlier derivatives .
Eigenschaften
IUPAC Name |
1-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4.ClH/c1-2-17-11(16)9-8-4-3-7(10(14)15)5-13(8)6-12-9;/h6-7H,2-5H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOXENWATZZFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCC(CN2C=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.